molecular formula C14H25N3O3S2 B7092808 5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol

5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol

Cat. No.: B7092808
M. Wt: 347.5 g/mol
InChI Key: SGETUOVSBXJCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol is a complex organic compound that features a thiazole ring, a piperazine ring, and a pentanol chain. The thiazole ring is known for its biological activity and is commonly found in various pharmaceuticals and bioactive molecules . The presence of the sulfonyl group enhances its solubility and reactivity, making it a versatile compound in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

Properties

IUPAC Name

5-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]piperazin-1-yl]pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S2/c1-12-14(21-13(2)15-12)22(19,20)17-9-7-16(8-10-17)6-4-3-5-11-18/h18H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGETUOVSBXJCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)N2CCN(CC2)CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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